Cas no 917755-77-2 (1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

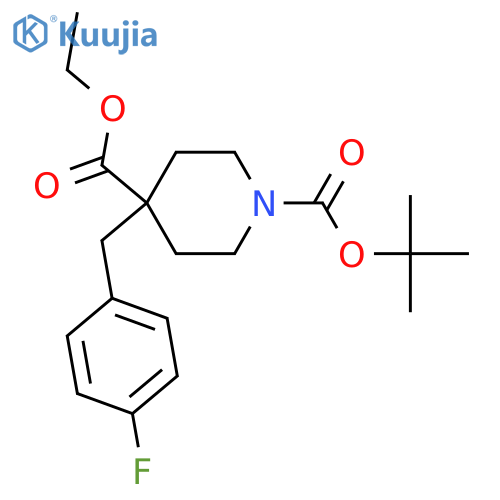

917755-77-2 structure

商品名:1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate

CAS番号:917755-77-2

MF:C20H28FNO4

メガワット:365.439029693604

MDL:MFCD09038430

CID:1969903

PubChem ID:24885187

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- ETHYL N-BOC-4-(4-FLUOROBENZYL)PIPERIDINE-4-CARBOXYLATE

- 1-tert-butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog)

- 1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate

- 1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate

- 4-[(4-Fluorophenyl)methyl]-1,4-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-ethyl ester

- 1-(1,1-Dimethylethyl) 4-ethyl 4-[(4-fluorophenyl)methyl]-1,4-piperidinedicarboxylate (ACI)

- 1-TERT-BUTYL4-ETHYL4-(4-FLUOROBENZYL)PIPERIDINE-1,4-DICARBOXYLATE

- KIIYXHXWARGQKK-UHFFFAOYSA-N

- 4-(4-Fluoro-benzyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester

- Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, 97%

- C20H28FNO4

- DTXSID60584851

- 917755-77-2

- WS-02202

- 1-t-Butyl 4-ethyl 4-(4-fluorobenZyl)piperidine-1,4-dicarboxylate

- DS-017331

- AKOS025312364

- MFCD09038430

- s11253

- CS-W001683

- SCHEMBL3355644

- 1-TERT-BUTYL 4-ETHYL 4-(4-FLUOROBENZYL)PIPERIDINE-1,4-DICARBOXYLATE

- 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate

- 1-Boc-4-ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate

- AB92383

-

- MDL: MFCD09038430

- インチ: 1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3

- InChIKey: KIIYXHXWARGQKK-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCC(CC2C=CC(F)=CC=2)(C(OCC)=O)CC1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 365.20023654g/mol

- どういたいしつりょう: 365.20023654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 55.8Ų

じっけんとくせい

- ゆうかいてん: 62-66 °C

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T26920-10g |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate |

917755-77-2 | 95% | 10g |

¥10290.0 | 2023-09-06 | |

| Alichem | A129000030-1g |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with methy ester analog) |

917755-77-2 | 95% | 1g |

$1786.10 | 2023-08-31 | |

| Advanced ChemBlocks | M23822-5G |

1-tert-Butyl 4-Ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog) |

917755-77-2 | 95% | 5G |

$910 | 2023-09-15 | |

| Alichem | A129000030-250mg |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with methy ester analog) |

917755-77-2 | 95% | 250mg |

$748.00 | 2023-08-31 | |

| A2B Chem LLC | AI61474-1g |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate |

917755-77-2 | 97% | 1g |

$1538.00 | 2024-07-18 | |

| Aaron | AR00IHKE-5g |

1-tert-butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog) |

917755-77-2 | 97% | 5g |

$708.00 | 2025-02-28 | |

| A2B Chem LLC | AI61474-100mg |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate |

917755-77-2 | 97% | 100mg |

$257.00 | 2024-07-18 | |

| abcr | AB592640-5g |

1-t-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate; . |

917755-77-2 | 5g |

€1496.30 | 2024-07-24 | ||

| 1PlusChem | 1P00IHC2-1g |

1-tert-butyl 4-Ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate(with Methy ester analog) |

917755-77-2 | 98% | 1g |

$363.00 | 2024-04-20 | |

| Crysdot LLC | CD11016465-1g |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)piperidine-1,4-dicarboxylate |

917755-77-2 | 95+% | 1g |

$340 | 2024-07-19 |

1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

917755-77-2 (1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 503537-97-1(4-bromooct-1-ene)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:917755-77-2)1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate

清らかである:99%

はかる:1g

価格 ($):327